dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride
Description
IUPAC Nomenclature and Systematic Identification
Dimethyl[(pyridin-2-yl)methyl]amine dihydrochloride is systematically identified using International Union of Pure and Applied Chemistry (IUPAC) rules. Its parent compound, dimethyl[(pyridin-2-yl)methyl]amine, is a tertiary amine featuring a pyridin-2-ylmethyl group bonded to a dimethylamine moiety. The dihydrochloride salt forms via protonation of the aliphatic nitrogen atom and one pyridinic nitrogen atom, resulting in the systematic name N,N-dimethyl-1-pyridin-2-ylmethanamine dihydrochloride.
The molecular formula is C₈H₁₄Cl₂N₂ , with a molar mass of 209.11 g/mol . Key identifiers include:
- SMILES : CN(C)CC1=CC=CC=N1.Cl.Cl
- InChI Key : PMLOGAFQXDHQAJ-UHFFFAOYSA-N
These descriptors encode the connectivity of the pyridine ring, methyl groups, and chloride counterions, enabling unambiguous identification in chemical databases.
| Property | Value |
|---|---|
| IUPAC Name | N,N-dimethyl-1-pyridin-2-ylmethanamine dihydrochloride |
| Molecular Formula | C₈H₁₄Cl₂N₂ |
| CAS Registry Number | 63897-06-3 |
| Synonymous Names | 2-(Dimethylaminomethyl)pyridine dihydrochloride; EN300-27122048 |
Molecular Geometry and Crystallographic Analysis
The molecular geometry of dimethyl[(pyridin-2-yl)methyl]amine dihydrochloride is influenced by the electronic effects of the pyridine ring and the steric bulk of the dimethylamino group. While crystallographic data for this specific compound is limited, analogous structures provide insights. For example, the parent ligand N,N-bis[(pyridin-2-yl)methyl]methylamine (bpma) in ruthenium complexes adopts a folded conformation, with dihedral angles between pyridine planes ranging from 64.55° to 68.43° . This folding facilitates facial coordination to metal centers, suggesting that the dimethylamino group in the title compound may induce similar conformational flexibility.
In protonated forms, the aliphatic nitrogen becomes tetrahedral, while the pyridinic nitrogen retains sp² hybridization. X-ray studies of related dihydrochloride salts, such as bis[(pyridin-2-yl)methyl]ammonium dichloride, reveal hydrogen-bonding networks between ammonium protons and chloride ions, with N–H···Cl distances of 2.10–2.30 Å . These interactions likely stabilize the crystal lattice of dimethyl[(pyridin-2-yl)methyl]amine dihydrochloride.
Protonation States and Salt Formation Mechanisms
The dihydrochloride salt forms via sequential protonation of the aliphatic and pyridinic nitrogen atoms. The aliphatic nitrogen (pKa ~8.12) protonates first under acidic conditions, followed by the pyridinic nitrogen (pKa ~2.58). This two-step process is confirmed by potentiometric titrations of analogous compounds, where protonation at pH <3 results in a doubly charged cation.
The chloride counterions engage in electrostatic interactions and hydrogen bonding. In crystalline states, chloride ions occupy positions near protonated nitrogens, as seen in ammonium bis[(pyridin-2-yl)methyl]ammonium dichloride, where N–H···Cl distances measure 3.10–3.30 Å . This arrangement minimizes lattice energy and enhances solubility in polar solvents.
Salt Formation Pathway :
- Protonation of aliphatic nitrogen :
$$ \text{C}8\text{H}{12}\text{N}2 + \text{H}^+ \rightarrow \text{C}8\text{H}{13}\text{N}2^+ $$ - Protonation of pyridinic nitrogen :
$$ \text{C}8\text{H}{13}\text{N}2^+ + \text{H}^+ \rightarrow \text{C}8\text{H}{14}\text{N}2^{2+} $$ - Ion pairing with chloride :
$$ \text{C}8\text{H}{14}\text{N}2^{2+} + 2\text{Cl}^- \rightarrow \text{C}8\text{H}{14}\text{Cl}2\text{N}_2 $$
Properties
IUPAC Name |
N,N-dimethyl-1-pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-10(2)7-8-5-3-4-6-9-8;;/h3-6H,7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLOGAFQXDHQAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with dimethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.
Scientific Research Applications
Organic Synthesis
Dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride serves as a valuable reagent in organic synthesis, particularly in forming heterocyclic compounds. It participates in various chemical reactions, including:
- Oxidation : Converts to N-oxides using agents like hydrogen peroxide.
- Reduction : Forms secondary amines with reducing agents such as lithium aluminum hydride.
- Substitution Reactions : Engages in nucleophilic substitutions where the pyridine ring can be modified.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. Studies show that related pyridine derivatives can effectively inhibit bacteria such as Escherichia coli and Staphylococcus aureus.
Neuronal Nitric Oxide Synthase Inhibition
The compound has potential therapeutic applications in neurodegenerative disorders through its inhibition of neuronal nitric oxide synthase (nNOS). Compounds with similar structures have shown promising results in inhibiting nNOS, suggesting potential for treating conditions like Alzheimer's disease.
Coordination Chemistry
This compound acts as a ligand in coordination chemistry, binding to metal ions and forming complexes that can catalyze various biochemical processes. This property is crucial for developing catalysts used in organic reactions.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of pyridine derivatives against multi-drug-resistant strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 20–40 µM against S. aureus, indicating moderate efficacy.
Case Study 2: Inhibition of Neuronal Nitric Oxide Synthase
Research focused on the inhibition of nNOS demonstrated that certain analogs of this compound showed strong inhibitory effects, suggesting their potential use in treating neurodegenerative disorders.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N-methyl-1-(pyridin-2-yl)methanamine
Uniqueness
Dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride is unique due to its specific structure, which combines the reactivity of the pyridine ring with the stability of the dimethylamine group. This combination makes it a versatile reagent in various chemical reactions and research applications, distinguishing it from other similar compounds.
Biological Activity
Dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound has the molecular formula and is characterized by its pyridine moiety, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, pyridine and pyrimidine derivatives have been shown to possess antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus .
The biological activity of this compound may be attributed to its interaction with specific biological targets. The presence of the pyridine ring allows for hydrogen bonding and π-π interactions with biomolecules, potentially influencing enzyme activity or receptor binding.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of related pyridine compounds against multi-drug resistant strains. Compounds similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 20–40 µM against S. aureus, indicating moderate antibacterial efficacy .
- Neuronal Nitric Oxide Synthase Inhibition : Another investigation focused on the inhibition of neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disorders. Compounds with similar structures demonstrated potent inhibition of nNOS, suggesting potential therapeutic applications in neurological conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated. However, studies on related compounds suggest that modifications to enhance lipophilicity could improve bioavailability and central nervous system penetration .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for dimethyl[(pyridin-2-yl)methyl]amine dihydrochloride, and how do solvent choices affect reaction yields?
- Methodological Answer : The synthesis typically involves alkylation of pyridin-2-ylmethylamine with methyl halides or reductive amination of pyridine-2-carbaldehyde with dimethylamine, followed by dihydrochloride salt formation. Polar solvents like water or alcohols are critical for optimizing yields due to their ability to stabilize charged intermediates and enhance nucleophilicity. For example, using methanol as a solvent can improve reaction kinetics compared to non-polar alternatives. Post-synthesis, purification via recrystallization in ethanol/water mixtures ensures high purity .
Q. How can researchers characterize the purity and structural integrity of dimethyl[(pyridin-2-yl)methyl]amine dihydrochloride using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR in DO will show distinct signals for the pyridin-2-yl protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak [M+H], with expected fragmentation patterns for the pyridine and methylamine moieties.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the dihedral angles between the pyridine ring and methylamine group, as seen in analogous structures (e.g., dihedral angle of 64.55° in related ligands) .
Q. What safety protocols are essential when handling dimethyl[(pyridin-2-yl)methyl]amine dihydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine powders or aerosols.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in designated containers for halogenated compounds.
- Storage : Keep in airtight, light-resistant containers at ambient temperature, away from oxidizing agents .
Advanced Research Questions
Q. How do computational methods like DFT aid in predicting the electronic properties of dimethyl[(pyridin-2-yl)methyl]amine dihydrochloride, and what functional is optimal?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., 20–25% Hartree-Fock exchange) accurately predicts frontier molecular orbitals and charge distribution. Basis sets like 6-31G(d,p) are sufficient for geometry optimization. Studies on similar pyridine-based ligands show that solvent effects (e.g., PCM model for water) significantly influence protonation states and HOMO-LUMO gaps .
Q. What strategies resolve contradictions in coordination behavior observed in different metal complexes of dimethyl[(pyridin-2-yl)methyl]amine dihydrochloride?
- Methodological Answer :
- Crystallographic Analysis : Compare XRD data to confirm binding modes (e.g., monodentate vs. κ-facial coordination). For example, Ru(II) complexes with analogous ligands show distorted octahedral geometries with bite angles of 81–82° .
- Spectroscopic Titration : Use UV-Vis and NMR titration to quantify ligand-to-metal charge transfer (LMCT) and stability constants.
- pH-Dependent Studies : Adjust solution pH to isolate protonation-dependent coordination isomers, as the pyridine N-atom’s basicity (pK ~3–4) influences metal binding .
Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent Selection : Use slow evaporation in a 1:1 ethanol/water mixture to promote ordered crystal growth.
- Temperature Control : Maintain a stable temperature (20–25°C) to avoid rapid nucleation.
- Seeding : Introduce microcrystals from prior batches to guide lattice formation.
- Refinement Software : Employ SHELXL for structure refinement, leveraging constraints for hydrogen bonding interactions (e.g., weak Cl–H···O bonds observed in related complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
